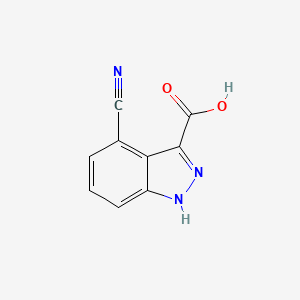

4-cyano-1H-indazole-3-carboxylic acid

描述

4-Cyano-1H-indazole-3-carboxylic acid (CAS: 1000341-33-2) is an indazole derivative with a cyano group at the 4-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₅N₃O₂, and it has a molecular weight of 187.15 g/mol . This compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features, including the electron-withdrawing cyano group, influence its acidity, solubility, and reactivity, making it a versatile building block in medicinal chemistry .

属性

IUPAC Name |

4-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNCDNOZENBPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646711 | |

| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-33-2 | |

| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes Overview

The synthesis of 4-cyano-1H-indazole-3-carboxylic acid generally involves two key components:

- Construction or modification of the indazole core with substitution at position 4 by a cyano group.

- Introduction or oxidation to the carboxylic acid group at position 3 of the indazole ring.

Several methods have been reported, including:

- Direct functionalization of indazole-3-carboxylic acid derivatives.

- Multi-step synthesis from anthranilic acid derivatives.

- Bromination and cyanation steps involving benzyl bromide intermediates.

Preparation of Indazole-3-carboxylic Acid Derivatives

A foundational step is the preparation of 1H-indazole-3-carboxylic acid derivatives, which serve as precursors for further functionalization.

From Anthranilic Acid Derivatives:

Starting from anthranilic acid amide or ester, 1H-indazole-3-carboxylic acid can be synthesized via cyclization and oxidation steps. However, these routes often suffer from long synthetic sequences and low overall yields. Additionally, some reagents are expensive or raw materials difficult to prepare, limiting industrial applicability.Nitrosation of Indoles:

A more efficient method involves nitrosation of indoles under slightly acidic conditions using sodium nitrite, leading to 1H-indazole-3-carboxaldehyde intermediates. This reaction proceeds via oxime formation and ring closure. Optimized conditions (slow acid addition, low temperature) minimize side reactions such as dimerization, improving yields especially for electron-deficient indoles (up to 78–96%). Electron-rich indoles show more moderate yields (10–60%) due to competing side reactions.

Introduction of the Cyano Group at Position 4

The 4-cyano substituent is typically introduced via bromination followed by cyanation of benzyl intermediates.

- Preparation of 4-Cyanobenzyl Bromide:

A key intermediate, 4-cyanobenzyl bromide, can be synthesized by brominating 4-cyanobenzyl alcohol with hydrobromic acid (HBr) under reflux. This method avoids the use of hazardous bromine, peroxides, and sodium nitrite, making it safer and more economical. The process yields 4-cyanobenzyl bromide in high purity (92%) as white crystals with a melting point of 114–116 °C.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 4-cyanobenzyl alcohol with 48% HBr in isopropanol under reflux for 3 h | 92 | Avoids hazardous reagents, high purity product |

Conversion to this compound

While detailed procedures specifically for this compound are less commonly published, the following strategies are employed:

Functionalization of Indazole-3-carboxylic Acid:

Starting from indazole-3-carboxylic acid, the cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation reactions on appropriately halogenated indazole derivatives. Alternatively, nitrile groups can be introduced earlier in the synthetic sequence on benzyl intermediates before ring closure.Amide and Ester Intermediates:

Derivatives such as N-methoxy-N-methyl-1H-indazole-3-carboxamide have been synthesized using carbonyldiimidazole activation and coupling with N,O-dimethylhydroxylamine hydrochloride in the presence of bases like pyridine or diisopropylethylamine. These intermediates may be further transformed into cyano-substituted products.

| Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Methoxy-N-methyl-1H-indazole-3-carboxamide | Carbonyldiimidazole, N,O-dimethylhydroxylamine HCl, pyridine, THF, room temperature, 16–20 h | 45 (combined steps) | Intermediate for further functionalization |

Summary Table of Key Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Conditions | Yield Range (%) | Advantages/Disadvantages |

|---|---|---|---|---|

| Cyclization from anthranilic acid derivatives | Anthranilic acid amide/ester | Cyclization, oxidation | Low | Long routes, expensive reagents |

| Nitrosation of indoles | Indoles | Sodium nitrite, acid, low temp | 10–96 | Mild conditions, variable yields depending on substituents |

| Bromination of 4-cyanobenzyl alcohol | 4-Cyanobenzyl alcohol | HBr (48%), reflux in isopropanol | 92 | Safe, high purity, economical |

| Amide formation from indazole-3-carboxylic acid | Indazole-3-carboxylic acid | Carbonyldiimidazole, N,O-dimethylhydroxylamine, pyridine, THF | 45 (combined) | Useful intermediate for further transformations |

Research Findings and Considerations

The nitrosation method for indazole-3-carboxaldehyde intermediates is well-optimized for electron-deficient indoles but less efficient for electron-rich ones due to side reactions forming dimers. Careful control of addition rates and temperature is critical.

The bromination of 4-cyanobenzyl alcohol using hydrobromic acid is a significant improvement over traditional bromination methods that use hazardous bromine or sodium nitrite, offering a safer and more industrially viable process.

The preparation of amide derivatives from indazole-3-carboxylic acid provides versatile intermediates for subsequent modifications, including conversion to cyano-substituted derivatives.

Overall, the synthesis of this compound is best approached via a combination of these methods, starting from accessible indole or indazole precursors, introducing the cyano group via brominated benzyl intermediates, and performing final oxidation or functional group transformations to install the carboxylic acid moiety.

化学反应分析

Types of Reactions

4-cyano-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indazole derivatives.

科学研究应用

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds derived from 4-cyano-1H-indazole-3-carboxylic acid exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. A study highlighted the ability of these compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

2. Neuroprotective Effects

Recent findings suggest that this compound derivatives may provide neuroprotective benefits. They have been investigated for their potential to protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development as an antimicrobial agent .

Synthetic Applications

This compound serves as an essential building block in organic synthesis. Its derivatives are utilized in the construction of complex molecules with potential pharmaceutical applications. The versatility of this compound allows for various synthetic strategies, including:

- Multi-component Reactions : It can participate in multi-component reactions to form diverse heterocyclic scaffolds, which are crucial in drug discovery .

- Functionalization : The carboxylic acid group allows for easy functionalization, enabling the introduction of various substituents that can enhance biological activity or alter physicochemical properties .

Case Studies

作用机制

The mechanism of action of 4-cyano-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The indazole ring can also interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity .

相似化合物的比较

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the methoxy-substituted analog (pKa ~4.0–4.5) . Fluorine and chlorine substituents enhance metabolic stability and binding affinity in biological systems .

- Solubility: The polar cyano group improves solubility in polar aprotic solvents (e.g., DMSO) relative to methyl or methoxy derivatives, which are more lipophilic .

- Biological Activity: The 4-cyano derivative is a precursor for c-Met kinase inhibitors, leveraging its electron-deficient aromatic ring for target interaction . 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid exhibits anti-inflammatory properties due to bromine’s bulky electronegativity .

生物活性

4-Cyano-1H-indazole-3-carboxylic acid (4-CI) is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and research findings.

Chemical Structure and Properties

4-CI is characterized by a cyano group at the 4-position and a carboxylic acid group at the 3-position of the indazole ring. Its molecular formula is , with a molecular weight of approximately 174.16 g/mol. The unique structure of 4-CI contributes to its reactivity and interaction with various biological targets.

The primary target for 4-CI is the Sphingosine-1-phosphate receptor-1 (S1P1) . Interaction with this receptor leads to its activation, which subsequently causes desensitization. This mechanism modulates several signaling pathways involved in cellular processes such as proliferation and apoptosis.

Biochemical Pathways

Research indicates that 4-CI influences various biochemical pathways by modulating enzyme activities, particularly:

- Kinases : Inhibition of specific kinases can lead to decreased phosphorylation of target proteins, affecting cell signaling pathways that regulate cell cycle progression.

- Proteases : Interaction with proteases can alter cellular functions such as apoptosis and differentiation.

Biological Activity

The biological activity of 4-CI extends to several key areas:

- Anti-cancer Activity : Studies show that treatment with 4-CI reduces viability in various human tumor cell lines, indicating potential as an anticancer agent. It has been found to induce apoptosis in cancer cells through modulation of signaling pathways.

- Anti-inflammatory Effects : Compounds similar to 4-CI have demonstrated significant anti-inflammatory activity, suggesting that 4-CI may also possess similar properties .

Research Findings

| Study | Findings |

|---|---|

| Enzyme Inhibition | 4-CI inhibits specific kinases, leading to decreased cell proliferation in cancer cell lines. |

| Cell Viability | Treatment with 4-CI reduced viability in various human tumor cell lines, indicating potential as an anticancer agent. |

| Apoptotic Induction | The compound has been shown to induce apoptosis in cancer cells through modulation of signaling pathways. |

Case Studies

- Anti-cancer Study : A study conducted on several cancer cell lines demonstrated that 4-CI significantly inhibited cell growth and induced apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Inflammation Model : In a model of inflammation, compounds structurally related to 4-CI exhibited potent inhibition of inflammatory cytokines such as TNF-α, supporting the hypothesis that 4-CI may also exert anti-inflammatory effects .

Comparison with Similar Compounds

To better understand the unique properties of 4-CI, it is useful to compare it with other indazole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1H-Indazole-3-carboxylic acid | Lacks cyano group | Different reactivity |

| 5-Fluoro-1H-indazole-3-carboxylic acid | Contains fluorine | Altered biological interactions |

| 5-Methyl-1H-indazole-3-carboxylic acid | Contains methyl group | Affects reactivity and interactions |

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-cyano-1H-indazole-3-carboxylic acid?

- Answer : The compound has a molecular formula of C9H5N3O2 (molecular weight: 187.16 g/mol) and a CAS number of 1000341-33-2 . Its indazole core is substituted with a cyano group at the 4-position and a carboxylic acid at the 3-position, which influences solubility and reactivity. For solubility optimization, researchers should test polar aprotic solvents (e.g., DMSO) due to the carboxylic acid's polarity, while ensuring stability by avoiding prolonged exposure to moisture .

Q. How can researchers synthesize this compound, and what intermediates are critical?

- Answer : A plausible synthesis route involves formylation of an indazole precursor followed by cyanation. For example, 3-formyl-1H-indazole-2-carboxylic acid (a structurally similar compound) is synthesized via condensation of 2-aminothiazol-4(5H)-one with formyl-indole derivatives under reflux in acetic acid . Adapting this method, researchers can substitute the formyl group with a cyano group via nucleophilic substitution or catalytic cyanation. Key intermediates include halogenated indazole derivatives (e.g., 4-bromo-indazole-3-carboxylic acid), which are amenable to cyanation using CuCN or Pd-catalyzed reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the indazole scaffold, cyano group (δ ~110–120 ppm for CN), and carboxylic acid (δ ~170 ppm for COOH) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 187.16 .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from pH-dependent ionization of the carboxylic acid group (pKa ~2–3). To address this:

Perform pH-solubility profiling using buffered solutions (pH 1–7).

Use cosolvency studies (e.g., PEG-400, ethanol) to enhance solubility in biological assays .

Validate findings with differential scanning calorimetry (DSC) to detect polymorphic forms that affect solubility .

Q. What strategies are effective for improving the stability of this compound in aqueous solutions?

- Answer : Stability challenges include hydrolysis of the cyano group and decarboxylation. Mitigation strategies:

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Chelating agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .

- pH control : Maintain solutions at pH 4–6 to minimize acid-catalyzed decarboxylation .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Answer : Focus on modifying the indazole core and substituents:

Core modifications : Compare activity of 1H-indazole vs. 2H-indazole tautomers via X-ray crystallography .

Substituent effects : Synthesize analogs with variations at the 4-position (e.g., nitro, amine) and 3-position (e.g., ester, amide) to assess impact on target binding .

Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability .

Methodological Considerations

Q. What experimental controls are essential when testing the biological activity of this compound?

- Answer :

- Solvent controls : Use vehicle-only (e.g., DMSO) to rule out solvent-induced artifacts .

- Stability controls : Pre-incubate the compound in assay buffer (e.g., PBS) for 24 hours to confirm intactness via HPLC .

- Positive/Negative controls : Include known agonists/antagonists of the target pathway to validate assay sensitivity .

Q. How should researchers address conflicting cytotoxicity data in cell-based assays?

- Answer : Contradictions may stem from cell line-specific metabolism or impurity profiles. Solutions:

Purity verification : Reanalyze the compound via LC-MS to rule out degradants .

Dose-response curves : Test a wide concentration range (nM to μM) to identify off-target effects.

Metabolic inhibition : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。